Ketanserin(1+) is a piperidinium ion obtained by protonation of the piperidine nitrogen of ketanserin; major microspecies at pH 7.3. It is a conjugate acid of a ketanserin. Ketanserin Tartrate is the tartrate salt form of ketanserin, a selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. Ketanserin is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients.
Related Compounds
Ketanserin
Compound Description: Ketanserin is the free base form of ketanserin tartrate, a selective serotonin 5-HT2A receptor antagonist. [, ] It exhibits similar pharmacological properties to ketanserin tartrate and is primarily used in hypertension treatment. []
Relevance: Ketanserin is directly related to ketanserin tartrate as its active moiety. The tartrate salt is commonly used to improve the solubility and bioavailability of the drug. []
Ketanserin-ol
Compound Description: Ketanserin-ol is the primary metabolite of ketanserin in humans, generated via ketone reduction. [] It is found in plasma, urine, and feces. []
Relevance: While ketanserin-ol is a metabolite of ketanserin tartrate, it does not significantly contribute to the overall pharmacological activity of the parent compound. []
1,4-Dihydro-2,4-dioxo-3(2H)quinazolineacetic acid
Compound Description: This compound is a urinary metabolite of ketanserin in humans, formed through oxidative N-dealkylation at the piperidine nitrogen. []
Relevance: This metabolite, like ketanserin-ol, does not substantially contribute to the overall pharmacological activity of ketanserin tartrate. []
Compound Description: 8-OH-DPAT is a selective 5-HT1A receptor agonist. [] It has been shown to increase the magnitude of the acoustic startle response in rats. []
Relevance: 8-OH-DPAT serves as a pharmacological tool contrasting the 5-HT2 receptor antagonist activity of ketanserin tartrate by acting on a different serotonin receptor subtype. []
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
Compound Description: TFMPP is a 5-HT2C receptor agonist. [] It has been shown to decrease the run time to fatigue in rats undergoing treadmill tests. []
Relevance: TFMPP is used in conjunction with ketanserin tartrate to explore the role of different serotonin receptor subtypes in mediating fatigue. []
m-Chlorophenylpiperazine (m-CPP)
Compound Description: m-CPP is a mixed 5-HT1C and 5-HT2 receptor agonist. [] It induces oral activity in both control and neonatal 6-OHDA-lesioned rats, with a more pronounced effect in the lesioned group. []
Relevance: m-CPP, by acting on both 5-HT1C and 5-HT2 receptors, helps elucidate the interaction between dopamine and serotonin systems, a phenomenon also investigated with ketanserin tartrate. []
Compound Description: DOI is a 5-HT2 receptor agonist. [, ] It has been shown to attenuate posthypoxic audiogenic myoclonus in rats. [] DOI also displays anorectic effects, likely mediated through activation of 5-HT2 receptors. []
Relevance: DOI is a potent 5-HT2 receptor agonist, similar to ketanserin tartrate, and is used in various studies to investigate the role of 5-HT2 receptors in different physiological processes. [, ]
Mianserin hydrochloride
Compound Description: Mianserin hydrochloride is an antagonist with high affinity for both 5-HT1C and 5-HT2 receptors. [, ]
Relevance: Mianserin hydrochloride is structurally related to ketanserin tartrate and shares its affinity for the 5-HT2 receptor, making it a valuable tool in dissecting the roles of specific serotonin receptor subtypes. [, ]
6-Bromo-N-propionyltryptamine
Compound Description: This compound is a 5-HT2A receptor antagonist isolated from the marine bacterium Pseudoalteromonas rubra QD1-2. [] It exhibits stronger antagonist activity than its N-acetyl derivative. []
Relevance: This compound represents a naturally occurring 5-HT2A receptor antagonist, similar to ketanserin tartrate. Its discovery highlights the potential for finding new therapeutic agents from natural sources. []
Compound Description: This synthetic analogue of 6-bromo-N-propionyltryptamine demonstrates even more potent 5-HT2A receptor antagonist activity, surpassing the parent compound and displaying comparable efficacy to ketanserin tartrate. []
Relevance: This compound underscores the structure-activity relationship of 6-bromotryptamine derivatives and their potential as 5-HT2A receptor antagonists, similar to ketanserin tartrate. Modifying the acyl side chain can significantly impact the compound's activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ketanserin is a member of the class of quinazolines that is quinazoline-2,4(1H,3H)-dione which is substituted at position 3 by a 2-[4-(p-fluorobenzoyl)piperidin-1-yl]ethyl group. It has a role as an alpha-adrenergic antagonist, a serotonergic antagonist, an antihypertensive agent, a cardiovascular drug and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a member of quinazolines, a member of piperidines, an organofluorine compound and an aromatic ketone. It is a conjugate base of a ketanserin(1+). Ketanserin has been investigated for the treatment of Septic Shock, Severe Sepsis, and Diabetic Foot Ulcer. Ketanserin Tartrate is the tartrate salt form of ketanserin, a selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. Ketanserin is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients. Ketanserin is a quinazoline derivative and serotonin (5-hydroxytryptamine, 5HT) receptor subtype 2 (5-HTR2) antagonist with potential antihypertensive and antiplatelet activities. Following administration, ketanserin binds to and inhibits the signaling mediated by 5-HTR2, which inhibits serotonin-dependent vasoconstriction and platelet activation. A selective serotonin receptor antagonist with weak adrenergic receptor blocking properties. The drug is effective in lowering blood pressure in essential hypertension. It also inhibits platelet aggregation. It is well tolerated and is particularly effective in older patients.
kb-NB77-78 is an inactive analog of the protein kinase D (PKD) inhibitor CID755673.1 It does not bind PKD1 in a fluorescence polarization assay and has no effect on PKD1 phosphorylation in LNCaP cancer cells. Kb-NB77-78 is a CID-797718 analog that may bind PKD1
kb NB 142-70 is a selective inhibitor of protein kinase D (PKD) with IC50 values of 28.3, 58.7, and 53.2 nM for PKD1, 2, and 3, respectively. It has been shown to inhibit prostate cancer cell migration and invasion, as well as reduce wound healing in vitro. Selective protein kinase D (PKD) inhibitor kb NB 142-70 is a selective protein kinase D (PKD) inhibitor with IC50 values are 28.3, 58.7 and 53.2 nM for PKD1, 2 and 3 respectively. kb NB 142-70 prevents wound-induced migration of intestinal epithelial cells. PKD1, the most studied member of the PKD family, is implicated in the regulation of a remarkable array of fundamental biological processes, including signal transduction, cell proliferation and differentiation, membrane trafficking, hormone secretion, immune regulation, cardiac hypertrophy, angiogenesis, and cancer.
KBP-7018 is a novel, tyrosine kinase-selective inhibitor with potent effects on three fibrotic kinases (c-KIT, PDGFR, and RET). It IC50 values are: c-KIT 10nM; RET 7.6 nM; PDGFR 25nM. KBP-7018 represents a novel multikinase inhibitor with differentiated activity, highly enhanced selectivity, and acceptable PK profiles that will enter phase I clinical trials.
KB-R7785 is a novel ADAM12 and MMP inhibitor, ameliorating cardiac function in a transverse aortic constriction (TAC) model by inhibiting the proteolytic activation of HB-EGF signaling, exerting its antidiabetic effect by ameliorating insulin sensitivity through the inhibition of TNF-alpha production.